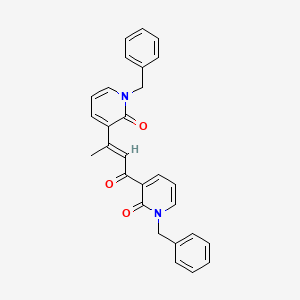![molecular formula C17H14F2N2O B5368804 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol](/img/structure/B5368804.png)
4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol is a compound that belongs to the class of imidazole derivatives. It has gained significant interest in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and physiology.
作用機序
The mechanism of action of 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol is not fully understood. However, it is believed to exert its antifungal activity by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of several strains of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
The advantages of using 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol in lab experiments include its potent antifungal and anti-inflammatory properties. It can be used as a potential therapeutic agent for the treatment of fungal infections and inflammatory diseases. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol. One possible direction is to investigate its potential as a therapeutic agent for the treatment of fungal infections and inflammatory diseases. Another direction is to study its mechanism of action and identify potential targets for drug development. Furthermore, the safety and efficacy of this compound in humans need to be evaluated through clinical trials.
Conclusion:
In conclusion, this compound is a compound that has gained significant interest in the scientific community due to its potential applications in various fields of science. It has been shown to exhibit potent antifungal and anti-inflammatory properties and can be used as a potential therapeutic agent for the treatment of fungal infections and inflammatory diseases. However, further studies are needed to determine its safety and efficacy in humans.
合成法
The synthesis of 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol can be achieved through a multi-step process. The first step involves the synthesis of 2-(2,3-difluorophenyl)-1H-imidazole-1-ethanol, which is then reacted with 4-bromophenol in the presence of a base to obtain the final product. The synthesis method has been well-established, and various modifications have been proposed to improve the yield and purity of the compound.
科学的研究の応用
4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol has been extensively studied for its potential applications in various fields of science. In pharmacology, it has been shown to exhibit potent antifungal activity against several strains of fungi. In addition, it has been found to have anti-inflammatory properties and can be used as a potential therapeutic agent for the treatment of inflammatory diseases.
特性
IUPAC Name |
4-[2-[2-(2,3-difluorophenyl)imidazol-1-yl]ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O/c18-15-3-1-2-14(16(15)19)17-20-9-11-21(17)10-8-12-4-6-13(22)7-5-12/h1-7,9,11,22H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXONSHUYIUGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=CN2CCC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[ethyl(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5368727.png)
![3-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5368730.png)
![1-benzyl-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5368742.png)
![[2-(3,4-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5368749.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5368750.png)

![4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenyl 4-methoxybenzoate](/img/structure/B5368759.png)
![2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5368761.png)
![4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B5368764.png)
![5-[(sec-butylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5368773.png)

![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5368802.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5368810.png)
![2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5368826.png)